Acramtu -

Acramtu

Catalog Number: EVT-1584629
CAS Number:
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acramtu, or 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea, is a platinum-acridine hybrid compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This compound is classified as a platinum-based chemotherapeutic agent, which combines the properties of acridine, known for its DNA intercalating ability, with platinum, a well-established metal in cancer treatment.

Source and Classification

Acramtu is synthesized from precursors that include platinum(II) complexes and acridine derivatives. It falls under the category of organometallic compounds and is specifically classified as a platinum-acridine complex. The development of such compounds aims to enhance the efficacy of existing platinum-based therapies, particularly against tumors resistant to conventional treatments like cisplatin.

Synthesis Analysis

The synthesis of Acramtu involves several key steps and methodologies:

  1. Initial Protection: The synthesis begins with the protection of diethylenetriamine using ethyl trifluoroacetate and Boc anhydride to shield the amino groups selectively .
  2. Formation of Thiourea Linker: The complex is formed through a nucleophilic substitution reaction where the thiourea sulfur atom reacts with a platinum(II) precursor, such as potassium tetrachloroplatinate .
  3. Use of Microwave Irradiation: Recent advancements have introduced microwave-assisted synthesis techniques that allow for more efficient production of cisplatin and related complexes, minimizing byproducts .
  4. Final Complexation: The final step involves coordination between the acridine moiety and the platinum center, often facilitated by the removal of protecting groups under acidic conditions .

These methods highlight the complexity and precision required in synthesizing Acramtu effectively.

Molecular Structure Analysis

The molecular structure of Acramtu features a central platinum atom coordinated to an acridine moiety and a thiourea linker. Key structural data includes:

  • Molecular Formula: C14_{14}H18_{18}N4_{4}S1_{1}Pt
  • Molecular Weight: Approximately 400 g/mol
  • Coordination Geometry: The platinum center typically exhibits a square planar geometry, which is common for many platinum(II) complexes.

This structural arrangement is crucial for its interaction with DNA, allowing it to intercalate effectively.

Chemical Reactions Analysis

Acramtu undergoes several important chemical reactions that contribute to its biological activity:

  1. DNA Intercalation: The acridine component allows for intercalation between DNA base pairs, leading to the formation of monofunctional DNA adducts without cross-linking .
  2. Hydrolysis: In physiological conditions, Acramtu can undergo hydrolysis, which may alter its reactivity and enhance its interaction with biological targets .
  3. Formation of Reactive Species: Upon activation, Acramtu can generate reactive species that induce cellular stress responses and apoptosis in cancer cells.

These reactions are fundamental to understanding how Acramtu exerts its anticancer effects.

Mechanism of Action

The mechanism of action for Acramtu involves several processes:

  1. DNA Binding: Acramtu intercalates into DNA strands, disrupting normal replication and transcription processes.
  2. Induction of Apoptosis: The binding leads to significant DNA damage, triggering apoptotic pathways in cancer cells.
  3. Enhanced Cellular Uptake: Studies have shown that Acramtu achieves higher intracellular concentrations compared to traditional platinum drugs like cisplatin, enhancing its cytotoxic effects .

Data suggest that Acramtu can be up to 500 times more effective than cisplatin against certain non-small cell lung cancer cell lines due to these mechanisms .

Physical and Chemical Properties Analysis

Acramtu exhibits several notable physical and chemical properties:

  • Solubility: Generally water-soluble due to its ionic nature.
  • Stability: The stability of Acramtu in physiological conditions is influenced by pH and temperature; it shows good stability in phosphate-buffered saline at physiological pH .
  • Reactivity: Its reactivity with nucleophiles is significant, allowing it to form stable adducts with biomolecules.

These properties are critical for its application in therapeutic settings.

Applications

Acramtu has significant potential applications in scientific research and clinical settings:

  • Anticancer Therapy: It is primarily being explored as a treatment for various cancers, particularly those resistant to traditional therapies.
  • Research Tool: Due to its unique mechanism of action, Acramtu serves as a valuable tool for studying DNA interactions and cellular responses in cancer biology.
  • Development of New Therapies: Ongoing research aims to modify Acramtu's structure further to improve efficacy and reduce side effects associated with platinum-based therapies.
Introduction to Acramtu and Its Role in Anticancer Research

Historical Development of Platinum-Acridine Hybrid Agents

Platinum-acridine hybrid agents represent a strategic evolution in anticancer drug design, conceived to merge the DNA-damaging capabilities of platinum complexes with the DNA-intercalating properties of acridine chromophores. The prototype compound, PT-ACRAMTU ([PtCl(en)(ACRAMTU)]²⁺; ACRAMTU = 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiurea; en = ethane-1,2-diamine), emerged as the foundational structure for this class. Its development aimed to address limitations of classical platinum agents (e.g., cisplatin) in treating intrinsically resistant solid tumors, particularly non-small cell lung cancer (NSCLC) [1] [2]. Early research demonstrated that PT-ACRAMTU exhibited a dose-response profile similar or superior to cisplatin in NSCLC cell lines and murine models, with in vivo studies confirming significant tumor growth inhibition [2] [9]. Structural optimization followed a modular approach, yielding derivatives like PT-ACRAMTU(EN), PT-ACRAMTU(PN) (propane-1,3-diamine linker), and PT-ACRAMTU(BPY) (bipyridine non-leaving group). These modifications targeted enhanced DNA binding kinetics, reduced kinetic lability of DNA adducts, and improved cellular uptake [2]. Bis-intercalating variants were also synthesized to increase DNA binding avidity.

Table 1: Key Milestones in Platinum-Acridine Hybrid Development

Year RangeDevelopment PhaseKey Achievements
1990s-2000sPrototype SynthesisPT-ACRAMTU identified as lead structure; potent activity in NSCLC models [1] [2]
2000s-2010sStructural OptimizationDiamine linker variations (EN, PN, TMEDA); BPY derivatives; bis-intercalators [2]
2010s-PresentMechanistic ElucidationAFM studies confirming DNA lengthening; chemogenomic profiling of repair pathways [1] [2]

Comparative Efficacy of Acramtu Against Classical Platinum-Based Chemotherapeutics

PT-ACRAMTU and its derivatives exhibit distinct mechanistic advantages over classical platinum agents, translating to superior efficacy in specific contexts:

  • DNA Interaction Profile: Unlike cisplatin forming bifunctional DNA cross-links (primarily intrastrand GG/AG adducts), PT-ACRAMTU forms monofunctional-intercalative adducts. The platinum moiety coordinates monofunctionally to purine bases (preference for 5'-TA, 5'-CG, 5'-GA sites), while the acridine intercalates adjacent to the platination site. This causes significant DNA unwinding and lengthening (0.6 nm per drug molecule at rb = 0.1), as quantified by atomic force microscopy (AFM), without altering DNA flexibility (persistence length 49-65 nm) [1].
  • Cellular Response: Chemogenomic profiling in yeast models (S. cerevisiae, S. pombe) revealed PT-ACRAMTU(EN) requires distinct DNA repair modules compared to cisplatin. While cisplatin sensitivity heavily depends on Nucleotide Excision Repair (NER), Homologous Recombination Repair (HRR), and Translesion Synthesis (TLS) pathways, PT-ACRAMTU(EN) toxicity is primarily linked to NER and Post-Replication Repair (PRR). Crucially, it does not require PSO2 (cross-link repair) or TLS genes, indicating its adducts evade major cisplatin-resistance pathways [2].
  • Tumor Models: In NSCLC models, PT-ACRAMTU derivatives show up to 500-fold higher potency than cisplatin. This efficacy extends to cisplatin-resistant lines, where classical platinum agents fail. Meta-analyses of platinum-based vs. non-platinum regimens in advanced NSCLC highlight the limited 1-year survival benefit (34% vs. 29%) and high resistance rates associated with classical agents, underscoring the need for agents like PT-ACRAMTU [3] [8].

Table 2: Comparative Efficacy Metrics: Platinum-Acridines vs. Classical Platinum Agents

ParameterPT-ACRAMTU/DerivativesCisplatin/CarboplatinOxaliplatin
Primary DNA AdductMonofunctional + IntercalationBifunctional Cross-links (GG/AG)Bulkier DACH Cross-links
DNA Structural ImpactUnwinding + Lengthening (0.6 nm/adduct) [1]Bending towards major grooveSimilar bending with steric hindrance
Key Repair PathwaysNER, PRR [2]NER, HRR, TLS, Cross-link repair [10]NER, Mismatch Repair [6]
NSCLC Efficacy (Preclin)500x potency in resistant lines [2]Limited efficacy in resistant diseaseLimited activity
1-yr Survival (Advanced NSCLC)N/A (Preclinical)34% (Platinum regimens) [3]Similar to cisplatin

Rationale for Hybrid Agent Design: Overcoming Cisplatin Resistance Mechanisms

PT-ACRAMTU was explicitly engineered to circumvent well-established cisplatin resistance mechanisms prevalent in solid tumors:

  • Reduced Drug Accumulation: Cisplatin resistance often arises from downregulated influx transporters (e.g., CTR1) or upregulated efflux pumps (e.g., ATP7A/B, MRP2). PT-ACRAMTU’s acridine moiety enhances cellular uptake via passive diffusion and alternative transporters, independent of CTR1. Furthermore, its monofunctional binding reduces dependence on copper transporter pathways frequently dysregulated in resistance [4] [6].
  • Enhanced Detoxification: Elevated glutathione (GSH) or metallothionein (MT) levels sequester cisplatin, preventing DNA adduct formation. PT-ACRAMTU’s intercalative component drives rapid DNA binding, reducing cytosolic dwell time and exposure to detoxifying nucleophiles. AFM studies confirm direct DNA binding even at low rb values (0.02-0.1), minimizing cytosolic inactivation [1] [6].
  • DNA Repair & Tolerance: Cisplatin cross-links are repaired by NER, HRR, or tolerated via TLS. PT-ACRAMTU’s adducts present structurally distinct challenges:
  • The intercalator-induced DNA lengthening and unwinding create lesions less amenable to NER recognition [1].
  • Chemogenomic data shows no reliance on TLS pathways, critical for bypassing cisplatin cross-links [2].
  • Adducts may require novel, less efficient repair mechanisms, increasing lethal DNA damage persistence.
  • Altered DNA Damage Response: Cisplatin resistance can involve dysregulated p53 (TP53) signaling or epigenetic modifiers like ACTL6A, which promotes chromatin remodeling for repair. PT-ACRAMTU’s massive DNA distortion may overwhelm adaptive repair machinery, including ACTL6A-mediated chromatin remodeling. Studies show HDAC inhibitors (e.g., panobinostat) reverse ACTL6A-driven cisplatin resistance but may be less effective against PT-ACRAMTU due to its distinct adduct topology [7] [10].
  • Apoptosis Evasion: Overexpression of anti-apoptotic proteins (e.g., Bcl-2) occurs in cisplatin resistance. The dual damage mechanism of PT-ACRAMTU – combining platination with intercalation-induced helix distortion – creates complex lesions more effectively triggering p53-independent apoptosis, even in cells with defective death signaling [5] [9].

Table 3: Cisplatin Resistance Mechanisms and PT-ACRAMTU Countermeasures

Resistance MechanismCisplatin VulnerabilityPT-ACRAMTU Counter Strategy
Reduced Cellular AccumulationCTR1 downregulation; ATP7A/B upregulation [6]Acridine-enhanced uptake; CTR1-independent transport
Cytosolic DetoxificationGSH/MT sequestration [4] [10]Rapid DNA binding; reduced cytosolic availability
DNA Repair EfficiencyEfficient NER/HRR/TLS of cross-links [10]Novel adduct topology evading NER/TLS; repair pathway avoidance [1] [2]
Epigenetic AdaptationACTL6A-mediated chromatin remodeling [7]DNA distortion overwhelming ACTL6A function
Apoptosis EvasionBcl-2/Bcl-xL overexpression [10]Severe helical distortion forcing p53-independent cell death

Concluding Remarks

Properties

Product Name

Acramtu

IUPAC Name

1-[2-(acridin-10-ium-9-ylamino)ethyl]-1,3-dimethylthiourea;nitrate

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C18H20N4S.NO3/c1-19-18(23)22(2)12-11-20-17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17;2-1(3)4/h3-10H,11-12H2,1-2H3,(H,19,23)(H,20,21);/q;-1/p+1

InChI Key

ZLQUIFPAYIPYFH-UHFFFAOYSA-O

Synonyms

1-(2-(acridin-9-ylamino)ethyl)-1,3-dimethylthiourea
1-(2-AE)-DMU
ACRAMTU

Canonical SMILES

CNC(=S)N(C)CCNC1=C2C=CC=CC2=[NH+]C3=CC=CC=C31.[N+](=O)([O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.